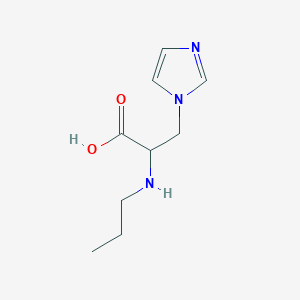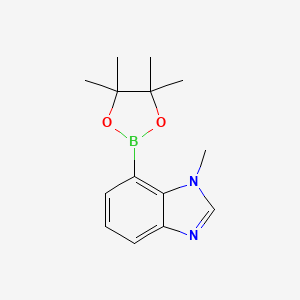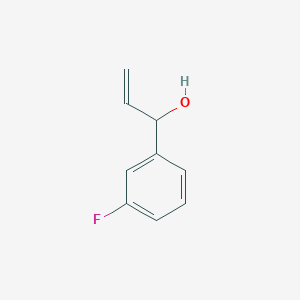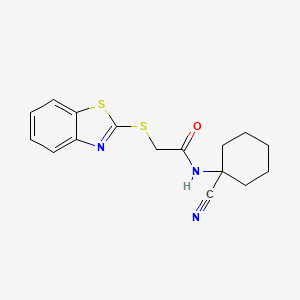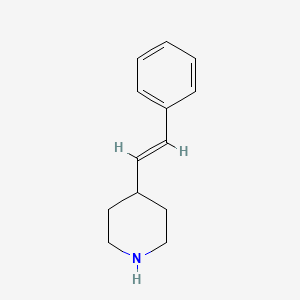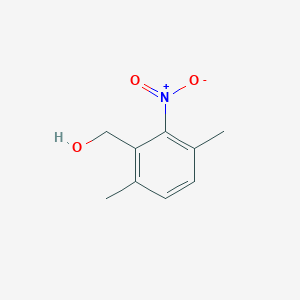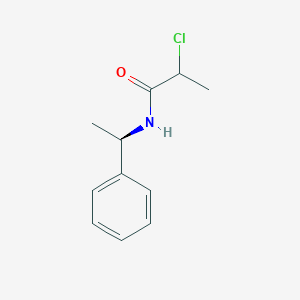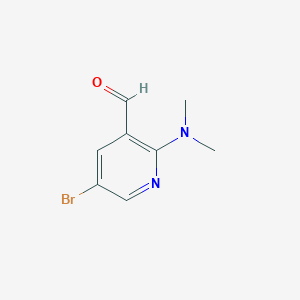
5-Bromo-2-(dimethylamino)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(dimethylamino)nicotinaldehyde is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.08 g/mol . It is a derivative of nicotinaldehyde, where the bromine atom is substituted at the 5-position and the dimethylamino group is substituted at the 2-position of the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dimethylamino)nicotinaldehyde typically involves the bromination of 2-(dimethylamino)nicotinaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Bromo-2-(dimethylamino)nicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products
Substitution: Formation of 5-substituted-2-(dimethylamino)nicotinaldehyde derivatives.
Oxidation: Formation of 5-Bromo-2-(dimethylamino)nicotinic acid.
Reduction: Formation of 5-Bromo-2-(dimethylamino)nicotinyl alcohol.
科学的研究の応用
5-Bromo-2-(dimethylamino)nicotinaldehyde is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-2-(dimethylamino)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in its binding affinity and specificity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .
類似化合物との比較
Similar Compounds
- 5-Bromo-2-(methylamino)nicotinaldehyde
- 5-Bromo-2-(dimethylamino)pyrimidine
- 2,9-Dimethyl-1,10-phenanthroline
Uniqueness
5-Bromo-2-(dimethylamino)nicotinaldehyde is unique due to the presence of both the bromine atom and the dimethylamino group on the nicotinaldehyde scaffold. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific positioning of these functional groups allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and development .
特性
分子式 |
C8H9BrN2O |
|---|---|
分子量 |
229.07 g/mol |
IUPAC名 |
5-bromo-2-(dimethylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H9BrN2O/c1-11(2)8-6(5-12)3-7(9)4-10-8/h3-5H,1-2H3 |
InChIキー |
KFNQHQOVNWDMLM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=C(C=N1)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


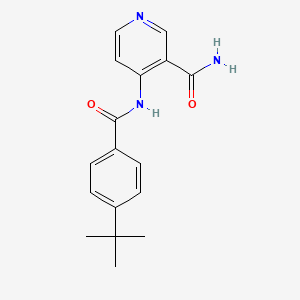

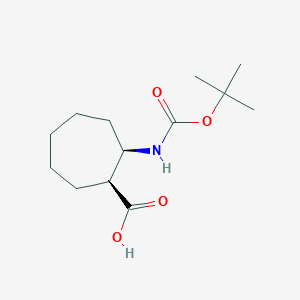
![[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B13551053.png)
![(7Z)-7-[(dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13551055.png)
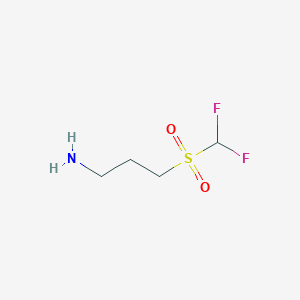
![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13551073.png)
